molecular formula C11H16N2O2 B6229198 2-tert-butyl-4,6-dimethylpyrimidine-5-carboxylic acid CAS No. 1282186-93-9

2-tert-butyl-4,6-dimethylpyrimidine-5-carboxylic acid

Cat. No.: B6229198
CAS No.: 1282186-93-9
M. Wt: 208.3
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Description

2-tert-butyl-4,6-dimethylpyrimidine-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C11H16N2O2 This compound is characterized by a pyrimidine ring substituted with tert-butyl, dimethyl, and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-4,6-dimethylpyrimidine-5-carboxylic acid typically involves the reaction of tert-butyl methyl ketone with tert-butyronitrile under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide. The resulting intermediate is then subjected to further reactions to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-4,6-dimethylpyrimidine-5-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can lead to a wide range of functionalized pyrimidine compounds.

Scientific Research Applications

2-tert-butyl-4,6-dimethylpyrimidine-5-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-tert-butyl-4,6-dimethylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and the nature of the binding.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butyl-4-methylpyridine: This compound is similar in structure but lacks the carboxylic acid group.

    2,4,6-Tri-tert-butylpyrimidine: Another related compound with additional tert-butyl groups.

Uniqueness

2-tert-butyl-4,6-dimethylpyrimidine-5-carboxylic acid is unique due to the presence of the carboxylic acid group, which imparts distinct chemical properties and reactivity

Properties

CAS No.

1282186-93-9

Molecular Formula

C11H16N2O2

Molecular Weight

208.3

Purity

95

Origin of Product

United States

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